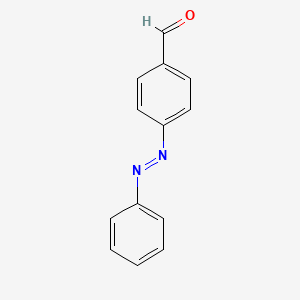

4-Phenylazobenzaldehyde

Description

Historical Context and Evolution of Azobenzene (B91143) Research

The journey into the world of azo compounds began in the mid-19th century, with the first synthesis of an azo compound by Peter Griess in 1858. This discovery, stemming from the diazotization of aromatic amines, opened the door to a vast new class of brilliantly colored substances that would revolutionize the dye industry. Azobenzene, the parent compound of the aromatic azo family, was first synthesized in 1834. Initially, the intense color of these compounds was the primary focus of research, leading to the development of a wide array of synthetic dyes.

It wasn't until the 20th century that the unique photochemical properties of azobenzene and its derivatives began to be fully appreciated. The discovery of their ability to undergo reversible trans-cis isomerization upon exposure to light marked a significant turning point in azobenzene research. This photochromic behavior, where the molecule can be switched between two distinct geometric forms with different physical and chemical properties, propelled azobenzene from a simple dye molecule to a key component in the development of molecular switches and other light-responsive materials. This historical evolution from a colorant to a functional molecule provides the essential backdrop for understanding the significance of substituted azobenzenes like 4-Phenylazobenzaldehyde.

Fundamental Principles of Azo Compounds in Organic Chemistry

Azo compounds are formally derivatives of diazene (B1210634) (HN=NH), where both hydrogen atoms are replaced by hydrocarbyl groups. rsc.org When these groups are aromatic, the resulting aryl azo compounds, such as this compound, are notably stable due to the delocalization of the π-electrons across the entire molecule. The defining feature of azo compounds is the azo group (–N=N–), which acts as a chromophore, a part of the molecule responsible for its color. hmdb.ca The presence of this chromophore and its conjugation with aromatic rings leads to strong absorption of light in the visible region of the electromagnetic spectrum.

The synthesis of aromatic azo compounds is most commonly achieved through a two-step process: diazotization followed by azo coupling. In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive diazonium salt then acts as an electrophile in the subsequent azo coupling reaction, where it attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo compound. rsc.org The versatility of this synthetic route allows for the introduction of a wide variety of substituents onto the aromatic rings, enabling the fine-tuning of the compound's properties.

Structural Elucidation and Nomenclatural Aspects of this compound

This compound, also known as 4-(phenyldiazenyl)benzaldehyde, is an aromatic azo compound that incorporates the key structural features of both an azobenzene and a benzaldehyde (B42025). Its structure consists of two phenyl rings connected by an azo bridge. One of the phenyl rings is unsubstituted, while the other bears a formyl (–CHO) group at the para position (position 4).

The IUPAC name for this compound is (E)-4-(phenyldiazenyl)benzaldehyde, which precisely describes its molecular architecture. The "(E)" designation refers to the stereochemistry of the azo double bond, indicating that the two phenyl groups are on opposite sides of the N=N bond, which is the more thermodynamically stable trans isomer. The systematic numbering of the benzaldehyde ring begins at the carbon atom of the aldehyde group, with the azo substituent at the C4 position.

The presence of both the azo chromophore and the aldehyde functional group imparts a dual chemical character to the molecule. The azo group is responsible for its color and photochromic properties, while the aldehyde group can participate in a variety of classic organic reactions, such as nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol. This bifunctionality makes this compound a versatile building block in organic synthesis.

Overview of Research Trajectories for Aromatic Aldehydes and Azo Chromophores

Research into aromatic aldehydes has a long and rich history, driven by their importance as synthetic intermediates and their presence in natural products. The aldehyde functional group is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of a wide range of other functional groups. The reactivity of the aldehyde is significantly influenced by the electronic nature of the substituents on the aromatic ring.

In parallel, the study of azo chromophores has evolved from a focus on their tinctorial properties to an exploration of their functionality in advanced materials. The ability of the azo group to undergo light-induced isomerization has been harnessed in the development of materials with tunable properties. Research in this area investigates how the electronic and steric properties of substituents on the azobenzene core affect the wavelengths of light required for isomerization, the thermal stability of the cis isomer, and the quantum yield of the photochemical reaction. nih.gov The convergence of these two research trajectories in a single molecule, this compound, offers intriguing possibilities for the design of novel functional materials.

Scope and Contemporary Relevance of this compound in Advanced Chemical Research

The unique combination of a photoresponsive azo unit and a reactive aldehyde group positions this compound as a compound of significant interest in several areas of advanced chemical research. Its potential applications stem from the ability to control its chemical reactivity or the bulk properties of materials derived from it using light.

One area of contemporary relevance is in the field of materials science, particularly for the development of nonlinear optical (NLO) materials. northwestern.edu The extended π-conjugated system of azobenzene derivatives can give rise to large third-order NLO responses, which are crucial for applications in optical communications and data processing. northwestern.edu The aldehyde group in this compound provides a convenient handle for incorporating the molecule into polymeric structures or for further functionalization to enhance its NLO properties.

Furthermore, the photoswitchable nature of the azobenzene core makes this compound a candidate for the construction of molecular switches and smart materials. The change in geometry and dipole moment upon isomerization can be used to modulate the properties of a system at the molecular level. For instance, it could be incorporated into liquid crystal systems to create materials whose phase behavior can be controlled by light. researchgate.net The aldehyde functionality allows for its covalent attachment to surfaces or polymer backbones, enabling the creation of photoresponsive films and gels. The ongoing exploration of such applications underscores the contemporary relevance of this compound in the quest for new functional molecules and materials.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 3516-76-5 |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |

| Monoisotopic Mass | 210.079312947 |

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity |

| 7.95 | m |

| 7.85 | d |

| 7.50 | m |

| 7.40 | d |

| 9.90 | s |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) |

| 191.5 |

| 154.0 |

| 152.5 |

| 131.0 |

| 130.0 |

| 129.0 |

| 123.0 |

| 122.5 |

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-phenyldiazenylbenzaldehyde |

InChI |

InChI=1S/C13H10N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-10H |

InChI Key |

GCMCYBSKSAMSFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylazobenzaldehyde and Its Derivatives

Direct Synthesis of 4-Phenylazobenzaldehyde

The direct synthesis of this compound can be approached through two main retrosynthetic disconnections: forming the azo bond with a pre-existing aldehyde or introducing the aldehyde group onto a pre-formed phenylazo scaffold.

Diazotization and Coupling Reactions to Form the Azo Linkage

A primary and widely utilized method for constructing the azo bridge is through the diazotization of an aromatic amine followed by an azo coupling reaction. In the context of this compound, this involves the diazotization of p-aminobenzaldehyde, which then acts as the diazo component.

The process begins with the treatment of p-aminobenzaldehyde with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. This diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as aniline (B41778) or phenol (B47542). researchgate.netrsc.org The diazonium cation acts as an electrophile, attacking the activated para-position of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo linkage. rsc.org

In a study focused on creating novel reactive azo-dyes, p-aminobenzaldehyde was successfully diazotized and coupled with various components. For instance, a diazonium solution of p-aminobenzaldehyde (0.005 mol) was added to a cold, stirred solution of a coupling agent like cyanurated H-acid to yield the desired azo product. rsc.org

Aldehyde Group Introduction Strategies

Alternatively, the phenylazo backbone can be synthesized first, followed by the introduction of the aldehyde functionality onto one of the phenyl rings. This approach offers flexibility, especially when starting from readily available azobenzene (B91143) derivatives.

One effective strategy for introducing the aldehyde group is through the reduction of a corresponding carboxylic acid derivative. The Rosenmund reduction is a classic and effective method for this transformation. This process involves the catalytic hydrogenation of an acyl chloride to an aldehyde.

The synthesis would begin with 4-(Phenylazo)benzoic acid. This starting material is first converted to its more reactive acyl chloride derivative, 4-(Phenylazo)benzoyl chloride, typically by using a chlorinating agent like thionyl chloride (SOCl₂). sigmaaldrich.com The resulting 4-(Phenylazo)benzoyl chloride can then be selectively reduced to this compound. The Rosenmund reduction employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often poisoned with a substance like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to an alcohol.

Table 1: Key Intermediates for Functional Group Interconversion

| Compound Name | CAS Number | Molecular Formula | Key Role |

| 4-(Phenylazo)benzoic acid | 1562-93-2 | C₁₃H₁₀N₂O₂ | Starting material for acid chloride formation. |

| 4-(Phenylazo)benzoyl chloride | 104-24-5 | C₁₃H₉ClN₂O | Acyl chloride intermediate for reduction. sigmaaldrich.com |

Direct formylation of the azobenzene scaffold presents another viable route. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic rings. nrochemistry.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is an iminium salt typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comyoutube.com

The azobenzene molecule, being an electron-rich system, can act as the substrate. The Vilsmeier reagent, a weak electrophile, attacks the aromatic ring, usually at the para-position due to steric and electronic effects, leading to the formation of an iminium ion intermediate. nrochemistry.comwikipedia.org Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde. youtube.com While this method is powerful, its application to azobenzene specifically requires careful optimization of reaction conditions to achieve good yields and regioselectivity. nrochemistry.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the fine-tuning of the molecule's electronic and optical properties. These syntheses generally follow the same principles of diazotization and coupling.

Azo Coupling Reactions with Substituted Anilines and Benzaldehydes

The most straightforward method to produce substituted this compound analogs is to use substituted starting materials in the azo coupling reaction. This can involve either a substituted aniline derivative as the coupling partner for diazotized p-aminobenzaldehyde, or a diazotized substituted aniline coupled with p-aminobenzaldehyde. For example, the synthesis of derivatives like 4-amino-4'-nitroazobenzene has been reported, demonstrating the versatility of these coupling reactions. researchgate.net

The electronic nature of the substituents on the aniline ring can influence the rate and yield of the coupling reaction. Electron-donating groups on the coupling partner (the aniline derivative) activate the ring, facilitating the electrophilic attack by the diazonium salt. Conversely, electron-withdrawing groups can deactivate the ring. The synthesis of various substituted azo dyes has been achieved by coupling diazotized anilines with different aromatic compounds. icrc.ac.ir For instance, the synthesis of 4'-methoxy-4-formylazobenzene would involve the coupling of diazotized p-anisidine (B42471) with p-aminobenzaldehyde or diazotized p-aminobenzaldehyde with anisole.

Table 2: Examples of Substituted this compound Analogs via Azo Coupling

| Diazo Component | Coupling Component | Product Name |

| Diazotized p-Aminobenzaldehyde | N,N-Dimethylaniline | 4-(N,N-Dimethylamino)-4'-formylazobenzene |

| Diazotized p-Aminobenzaldehyde | Anisole | 4-Formyl-4'-methoxyazobenzene |

| Diazotized p-Nitroaniline | p-Aminobenzaldehyde | 4-Formyl-4'-nitroazobenzene researchgate.net |

| Diazotized Aniline | p-Aminobenzaldehyde | This compound |

Ring-Functionalization Strategies on the Phenyl and Benzaldehyde (B42025) Moieties

The functionalization of the aromatic rings of this compound is challenging due to the presence of multiple reactive sites. However, modern synthetic methods offer potential pathways. The development of metal-catalyzed C-H bond functionalization, for instance, provides a powerful tool for introducing substituents onto aromatic rings that might otherwise be difficult to modify. rsc.org Such strategies could allow for the direct introduction of functional groups onto either the phenyl or benzaldehyde ring of the core structure.

Another approach involves the reaction with potent electrophilic reagents. For example, reactions with N-F reagents like F-TEDA-BF4 have been shown to functionalize methyl-substituted benzene (B151609) derivatives, sometimes leading to rearrangements and the introduction of fluorine or hydroxyl groups. nih.gov While not directly demonstrated on this compound, these methods suggest that electrophilic attack could lead to functionalization, with the regioselectivity being influenced by the directing effects of the azo and aldehyde groups. The azo group typically acts as a deactivating group, directing incoming electrophiles to the meta position, while the aldehyde group also directs meta. On the phenyl ring, substitution would likely be directed to the para position relative to the azo bridge.

Preparation of Ortho- and Meta-Substituted Phenylazobenzaldehydes

A more common and controlled method for producing substituted phenylazobenzaldehydes involves the synthesis of the molecule from specifically substituted precursors. This bottom-up approach allows for precise control over the substitution pattern.

Ortho-Substituted Phenylazobenzaldehydes: The synthesis of ortho-substituted derivatives often requires the preparation of an ortho-substituted benzaldehyde as a key intermediate. One strategy for this is palladium-catalyzed C-H activation. For example, benzaldehydes can be converted to their O-methyloximes, which then act as a directing group to facilitate selective ortho-bromination using a palladium catalyst. Subsequent deprotection of the oxime yields the desired 2-bromobenzaldehyde (B122850) derivative, which can then be used in further synthetic steps. nih.gov Another method involves the reaction of a halobenzene with an organolithium compound at low temperatures (below -60°C), followed by reaction with a formyl equivalent to introduce the aldehyde group at the ortho position. google.com Once the appropriately substituted aniline or benzaldehyde is synthesized, a standard diazo coupling reaction can be performed to form the final ortho-substituted phenylazobenzaldehyde.

Meta-Substituted Phenylazobenzaldehydes: The preparation of meta-substituted analogs also relies on building the molecule from functionalized starting materials. Synthesizing meta-substituted phenols, which can be precursors to meta-substituted anilines or benzaldehydes, can be achieved through various modern organic chemistry techniques. researchgate.net For instance, one method involves the addition of Grignard reagents to 3-halocyclohex-2-en-1-ones, followed by acid treatment and aromatization to yield meta-substituted phenols. researchgate.net Another approach is the oxidation of arylboronic acids with reagents like aqueous hydrogen peroxide, which can efficiently produce a wide range of substituted phenols. researchgate.net These substituted phenols can then be converted into the necessary aniline or benzaldehyde precursors for the final azo coupling step.

Derivatization from this compound

The aldehyde functionality of this compound is a key site for a variety of chemical transformations, allowing for the extension of the molecular framework through condensation and cyclization reactions.

Condensation Reactions of the Aldehyde Functionality

The carbonyl group of the aldehyde is highly reactive towards nucleophiles, making condensation reactions a straightforward method for derivatization.

This compound readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. nih.govyoutube.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). youtube.com The stability of the resulting imine can be enhanced by conjugation with the aromatic systems. youtube.com These reactions are often thermodynamically controlled and can be driven to completion by removing the water formed during the reaction. nih.gov Schiff bases derived from substituted aldehydes and amino acids are of significant interest in coordination chemistry as they can form stable complexes with transition metal ions. iosrjournals.orgderpharmachemica.com

Table 1: Examples of Schiff Base Formation with Primary Amines

| Primary Amine | Product Type | Typical Conditions |

| Aniline | Aromatic Imine | Direct mixing, sometimes with mild heating youtube.com |

| Amino Acids (e.g., L-phenylalanine) | Amino Acid Schiff Base | Reflux in methanol (B129727) academie-sciences.fr |

| Substituted Anilines | Substituted Aromatic Imine | Varies depending on substituents |

| Aliphatic Amines | Aliphatic-Aromatic Imine | Often requires a catalyst and removal of water |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base like an amine (e.g., piperidine), results in the formation of a new carbon-carbon double bond, often yielding an α,β-unsaturated product. wikipedia.orgthermofisher.com

For this compound, the Knoevenagel condensation provides an effective route to extend the conjugated system. The reaction proceeds faster with aldehydes than with ketones. thermofisher.com Recent advancements have focused on developing more environmentally friendly procedures, such as using benign ammonium (B1175870) salts as catalysts in solvent-free conditions, which can lead to high yields of the condensed product. tue.nl The Doebner modification of this reaction uses pyridine (B92270) as a solvent and allows for condensation with compounds like malonic acid, which is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation of Aldehydes

| Active Methylene Compound | Catalyst | Product Type | Key Features |

| Malonic Acid | Pyridine/Piperidine | α,β-Unsaturated Carboxylic Acid | Doebner modification, often involves decarboxylation. wikipedia.orgtue.nl |

| Diethyl Malonate | Weakly Basic Amine | α,β-Unsaturated Ester | Classic Knoevenagel condensation. wikipedia.org |

| Thiobarbituric Acid | Piperidine | Conjugated Enone | Forms a charge-transfer complex. wikipedia.org |

| Malononitrile | Various (e.g., β-alanine) | Benzylidenemalononitrile | Can be part of a one-pot tandem process. researchgate.net |

Cyclization Reactions to Form Heterocyclic Derivatives

The derivatives of this compound, particularly those formed via condensation reactions, can serve as intermediates for the synthesis of various heterocyclic compounds. These cyclization reactions often lead to the formation of stable, multi-ring systems with potential applications in medicinal chemistry and materials science.

For example, hydrazides formed from aldehyde derivatives can be key intermediates in the synthesis of new heterocyclic series. doaj.orgdoaj.org Condensation of a hydrazide with an appropriate aldehyde can yield a Schiff base which may then undergo intramolecular cyclization to form five- or six-membered heterocyclic rings like pyrazolones or quinazolinones. nih.govmdpi.com The synthesis of quinazolin-4-one derivatives, for instance, can involve the condensation of a suitable hydrazide with a dihydroxybenzaldehyde, followed by cyclization. mdpi.com Similarly, pyrazolone (B3327878) derivatives can be synthesized from hydrazides and subsequent attachment of aryl aldehydes. nih.gov These reactions demonstrate how the initial derivatization of the aldehyde group can be a stepping stone to building more complex, polycyclic molecular structures.

Synthesis of Azo-Imine Derivatives

Azo-imine derivatives, also known as Schiff bases, are readily synthesized through the condensation reaction of this compound or its derivatives with primary amines. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the respective aniline in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

For instance, new azo-imine dyes can be prepared from 4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid, a derivative of this compound. The aldehyde group in this starting material reacts with various substituted anilines to yield the corresponding azo-imine dyes. This straightforward synthesis allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the resulting dye's properties.

Table 1: Synthesis of Azo-Imine Derivatives

| Aldehyde Precursor | Amine Reactant | Product |

| 4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid | Substituted Anilines | 4-((3-((4-substitutedphenylimino)methyl)-4-hydroxyphenyl)diazenyl)benzenesulfonic acid |

Synthesis of Azo-Flavone Derivatives

The synthesis of azo-flavone derivatives from this compound typically involves a two-step process. The first step is a Claisen-Schmidt condensation reaction between an appropriate 2-hydroxyacetophenone (B1195853) and a derivative of this compound to form an azo-chalcone. This reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol.

The resulting azo-chalcone is then subjected to oxidative cyclization to yield the final azo-flavone. A common method for this cyclization involves heating the chalcone (B49325) in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine. This methodology allows for the synthesis of flavones bearing two azo linkages by reacting a pre-formed azo-acetophenone with an azo-benzaldehyde.

Table 2: Synthesis of Azo-Flavone Derivatives

| Acetophenone Reactant | Aldehyde Reactant | Intermediate | Cyclization Reagent | Final Product |

| 2-Hydroxyacetophenone derivative | This compound derivative | Azo-chalcone | I₂/DMSO | Azo-flavone |

| 5-(4-chlorophenylazo)-2-hydroxyacetophenone | 2-Benzyloxy-4-phenylazobenzaldehyde | 2-Hydroxy chalcone with two azo linkages | I₂/DMSO | Flavone with two azo linkages |

Synthesis of Azo-Coumarin Derivatives

The synthesis of azo-coumarin derivatives can be achieved through a multi-step pathway starting from a suitably substituted salicylaldehyde. For example, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde can be prepared and subsequently used to construct the coumarin (B35378) core. This aldehyde undergoes a Knoevenagel condensation with a malonic acid derivative, followed by cyclization to form the coumarin ring. The resulting azo-coumarin can be further functionalized.

A general route involves the diazotization of an aromatic amine and its subsequent coupling with 4-hydroxycoumarin (B602359) to directly introduce the azo group onto the pre-formed coumarin scaffold. This approach allows for the synthesis of a variety of azo-coumarin dyes.

Table 3: Synthesis of Azo-Coumarin Derivatives

| Starting Material | Reaction Sequence | Product |

| 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde | 1. Knoevenagel condensation with ethyl acetoacetate2. Cyclization | 3-Acetyl-6-(phenyldiazenyl)-2H-chromen-2-one |

| 4-Hydroxycoumarin | Diazotization of an aromatic amine followed by coupling | Azo-coumarin dye |

Synthesis of Azo-Imidazole Derivatives

Azo-imidazole derivatives can be synthesized through a one-pot, three-component condensation reaction. This typically involves reacting an aldehyde, benzil (B1666583), and ammonium acetate (B1210297) in a suitable solvent, often with a catalyst. By employing this compound in this reaction, an azo-functionalized imidazole (B134444) can be prepared.

A review of the synthesis of azo-imidazole derivatives describes a general pathway where an appropriate azo dye, ammonium acetate, and benzil are reacted in the presence of glacial acetic acid. This method can be adapted for the synthesis of specific this compound-derived imidazoles. Another described method involves the diazotization of an aniline derivative and subsequent coupling with imidazole to form the azo-imidazole compound.

Table 4: Synthesis of Azo-Imidazole Derivatives

| Aldehyde Reactant | Other Reactants | Catalyst/Solvent | Product |

| This compound | Benzil, Ammonium acetate | Glacial Acetic Acid or [P4-VP]-Ti(IV) | 2,4,5-Tris(phenyl)-1H-imidazole derivative with a phenylazo substituent |

| - | Diazonium salt of an aniline derivative, Imidazole | Alkaline medium | Azo-imidazole compound |

Formation of Complex Molecular Architectures

The unique combination of functional groups in this compound and its derivatives makes them ideal candidates for constructing sophisticated and functional molecular architectures.

Porphyrin-Substituted Azobenzene Hybrids

Porphyrin-azobenzene hybrids are of significant interest due to their potential applications in molecular electronics and photopharmacology. A common synthetic strategy involves the covalent linking of an azobenzene moiety to a porphyrin ring. One such method is the Steglich esterification, where a carboxylic acid-functionalized azobenzene is reacted with a hydroxyl-substituted porphyrin. This allows for the precise placement of the photoswitchable azobenzene unit in close proximity to the photo- and electro-active porphyrin core.

For example, a new azobenzene-substituted porphyrin molecule was synthesized by covalently connecting the carboxylic acid of an azobenzene derivative to a hydroxyl group on the porphyrin ring. This approach can be adapted to use a derivative of this compound, such as 4-formyl-4'-carboxyazobenzene, to create a hybrid molecule with a free aldehyde group for further functionalization.

Table 5: Synthesis of Porphyrin-Substituted Azobenzene Hybrids

| Azobenzene Component | Porphyrin Component | Coupling Method | Product |

| Azobenzene with a carboxylic acid group | Porphyrin with a hydroxyl group | Steglich esterification | Porphyrin-azobenzene hybrid |

| 4-Formyl-4'-carboxyazobenzene | Hydroxyphenyl-substituted porphyrin | Esterification | Porphyrin-substituted azobenzaldehyde |

Post-Synthetic Modification in Coordination Chemistry

The aldehyde functionality of this compound and its derivatives makes them valuable tools for the post-synthetic modification (PSM) of coordination polymers, particularly metal-organic frameworks (MOFs). PSM allows for the introduction of new functionalities into a pre-synthesized MOF, enabling the tailoring of its properties for specific applications.

Aldehyde-tagged MOFs can be prepared by using a linker that incorporates an aldehyde group, such as a derivative of this compound. Once the MOF is assembled, the aldehyde groups within the pores can undergo a variety of chemical transformations. For example, they

Catalytic Approaches in this compound Synthesis and Transformation

Catalytic methods offer efficient and selective routes to this compound and its derivatives, providing advantages in terms of reaction conditions, yield, and functional group tolerance over classical stoichiometric approaches.

Lewis Acid Catalyzed Condensation Reactions

The Baeyer-Mills reaction, a condensation reaction between anilines and nitrosobenzenes, is a cornerstone for the synthesis of unsymmetrical azobenzenes. beilstein-journals.orgd-nb.info This reaction can be promoted by acidic or basic conditions. beilstein-journals.org While traditionally carried out with stoichiometric amounts of acid, the use of Lewis acids as catalysts is an area of growing interest for enhancing reaction efficiency and selectivity.

Recent research has explored the use of various Lewis acids in related organic transformations. For instance, metal-organic frameworks (MOFs) containing Zn(II) or Cd(II) have demonstrated Lewis acidic properties, effectively catalyzing reactions such as the cyanosilylation of imines. rsc.orgnih.gov These findings suggest the potential for similar Lewis acids to catalyze the condensation step in azobenzene synthesis. Theoretical studies have also shown that Lewis acids like BF₃, BCl₃, and BBr₃ can significantly lower the activation barrier in related cycloaddition reactions involving azidobenzene, with the catalytic activity increasing with the size of the halogen atom. researchgate.net

Although direct, detailed studies on the Lewis acid-catalyzed condensation to form this compound are not extensively documented, the principles from related reactions provide a strong foundation for this synthetic strategy. The general approach would involve the activation of the nitrosobenzene (B162901) by the Lewis acid, facilitating the nucleophilic attack of the aniline derivative.

Table 1: Representative Lewis Acid Catalyzed Reactions (Analogous Systems)

| Lewis Acid | Reactants | Product Type | Key Findings |

| Zn(II)/Cd(II) in MOFs | Benzylideneaniline, TMSCN | Cyanosilylated imine | High catalytic activity and reusability under mild conditions. rsc.orgnih.gov |

| BF₃, BCl₃, BBr₃ | Azidobenzene, Acrolein | Triazoline | LA catalysts reduce the reaction barrier; BBr₃ > BCl₃ > BF₃ in activity. researchgate.net |

This table presents analogous systems to illustrate the potential of Lewis acid catalysis in reactions involving similar functional groups or mechanisms relevant to azobenzene synthesis.

Transition Metal Catalyzed Transformations

Transition metal catalysis is a powerful tool for the functionalization of pre-formed azobenzene scaffolds, including this compound. These methods primarily focus on the activation of C-H bonds, allowing for the introduction of new functional groups at specific positions on the aromatic rings. The azo group itself often acts as a directing group, guiding the catalyst to the ortho positions. tamu.edu

Palladium-Catalyzed Transformations:

Palladium catalysts are widely used for the ortho-functionalization of azobenzenes. acs.org Palladium-catalyzed C-H arylation allows for the introduction of new aryl groups. For instance, the reaction of azobenzenes with aryl halides in the presence of a palladium catalyst can selectively form ortho-arylated products. rsc.org While the N=N bond is generally inert to palladium catalysis, under certain reductive conditions, it can be functionalized. nih.gov

Rhodium-Catalyzed Transformations:

Rhodium catalysts have been effectively employed for the C-H amidation of azobenzenes using sulfonyl azides as the nitrogen source, providing a route to sterically hindered ortho-aminoazobenzene derivatives. acs.org These reactions exhibit broad substrate scope and high functional group tolerance. Rhodium(III)-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of various heterocyclic systems, which could be applied to derivatives of this compound. acs.org

Iridium-Catalyzed Transformations:

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group onto the azobenzene scaffold. nih.govnih.gov This transformation is highly valuable as the resulting boronate esters can be readily converted into a wide range of other functional groups through subsequent cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is influenced by both steric and electronic factors of the substituents on the azobenzene rings. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Transformations of Azobenzene Derivatives

| Catalyst/Reagents | Substrate | Transformation | Product | Yield |

| Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | Azobenzene, 4-Iodotoluene | Ortho-Arylation | 2-(p-Tolyl)azobenzene | - |

| [RhCp*Cl₂]₂ / AgSbF₆ / TsN₃ | Azobenzene | Ortho-Amidation | 2-(Tosylamino)azobenzene | High |

| [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | Azobenzene | Ortho-Borylation | 2-(Pinacolatoboryl)azobenzene | Good |

This table provides representative examples of transition metal-catalyzed C-H functionalization reactions on the azobenzene core, which are applicable to this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 4 Phenylazobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

For 4-Phenylazobenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the two different phenyl rings.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its direct attachment to the sp²-hybridized carbon. It is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.9-10.1 ppm . rsc.org

Aromatic Protons: The nine aromatic protons will appear in the range of δ 7.4-8.2 ppm . The protons on the benzaldehyde (B42025) ring are influenced by both the electron-withdrawing aldehyde group and the azo group, while the protons on the other phenyl ring are primarily influenced by the azo group. This leads to complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons. For instance, in the closely related 4-(phenylazo)benzoic acid, aromatic protons are observed in the δ 7.5-8.2 ppm range. chemicalbook.com The protons ortho to the aldehyde group are typically the most deshielded among the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~10.0 | Singlet (s) |

| Aromatic H's | ~7.4 - 8.2 | Multiplet (m) |

Data is based on typical values for similar structures and predicted spectra. rsc.orghmdb.ca

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every carbon signal. oregonstate.edu

In this compound, distinct signals are expected for the carbonyl carbon, and the twelve aromatic carbons.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 190-192 ppm . rsc.orghmdb.ca

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 122-155 ppm . The carbons directly bonded to the nitrogen atoms of the azo group and the carbon bearing the aldehyde group (ipso-carbons) will have distinct chemical shifts compared to the other aromatic carbons. Quaternary carbons (those without attached protons) usually show weaker signals. hmdb.cahmdb.cachemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (CHO) | ~191.8 |

| Aromatic C (C-N=N) | ~154.5 |

| Aromatic C (C-CHO) | ~135.5 |

| Aromatic C's | ~122.8 - 132.0 |

Data is based on predicted spectra for this compound and related compounds. hmdb.ca

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments reveal correlations between nuclei, which is indispensable for unambiguous structural assignment of complex molecules. chemrxiv.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds (²JHH, ³JHH). huji.ac.illibretexts.org In a COSY spectrum of this compound, cross-peaks would connect adjacent protons on the two aromatic rings, allowing for the tracing of the connectivity within each spin system. For example, a proton ortho to the aldehyde group would show a correlation to its neighboring meta proton.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹JCH). columbia.edu An HSQC spectrum would show a cross-peak connecting each aromatic proton signal on the F2 (¹H) axis to its corresponding carbon signal on the F1 (¹³C) axis. This is a powerful tool for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). ustc.edu.cnnih.govlibretexts.org For this compound, an HMBC experiment would be invaluable. Key expected correlations would include:

A cross-peak between the aldehydic proton (at ~10.0 ppm) and the carbonyl carbon (at ~192 ppm).

Correlations from the aldehydic proton to the ipso-carbon and the ortho-carbons of the benzaldehyde ring.

Correlations from the aromatic protons to their neighboring carbons, helping to piece together the entire carbon framework and confirm the substitution pattern on both rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. When a molecule absorbs infrared radiation or scatters laser light, it can be excited to a higher vibrational state. The frequencies of these vibrations are characteristic of specific bonds and functional groups. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint. researchgate.net The spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies.

For this compound, the key functional groups give rise to distinct bands in the FT-IR spectrum:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ , which is characteristic of an aromatic aldehyde carbonyl group.

N=N Stretch (Azo): The azo group stretch is often weak in the infrared spectrum due to its low polarity. It typically appears in the range of 1450-1400 cm⁻¹ .

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings are typically found just above 3000 cm⁻¹ .

C=C Stretch (Aromatic): Medium to weak absorptions for the carbon-carbon double bond stretching within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

C-H Bending (Aromatic): Strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to out-of-plane C-H bending can provide information about the substitution pattern of the benzene (B151609) rings.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aromatic Aldehyde | 1710 - 1685 | Strong |

| C-H Stretch | Aromatic | > 3000 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| N=N Stretch | Azo | 1450 - 1400 | Weak |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. nih.govrsc.org While IR absorption depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Symmetrical, non-polar bonds often produce strong Raman signals.

In the case of this compound, Raman spectroscopy is particularly useful for identifying the azo linkage:

N=N Stretch (Azo): The N=N double bond is relatively non-polar, making its vibration weak in the IR spectrum. However, it is highly polarizable, resulting in a strong and easily identifiable band in the Raman spectrum, typically around 1440-1410 cm⁻¹ . Studies on related azo compounds like 4-(phenylazo)-diphenylamine confirm the utility of resonance Raman spectroscopy for characterizing the azo group. researchgate.netrsc.org

Symmetric Ring Breathing: The symmetric "breathing" modes of the phenyl rings, where the ring expands and contracts symmetrically, are also typically strong in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy thus provides a comprehensive vibrational profile of this compound, confirming the presence of both the aldehyde and the central azo functional groups.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, which are fundamental to understanding its color and photochemical behavior. For this compound, the key chromophore is the azobenzene (B91143) moiety, which gives rise to its characteristic absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for characterizing the electronic structure of this compound and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The UV-Vis spectrum of azobenzene and its derivatives is typically characterized by two distinct absorption bands. researchgate.netresearchgate.net

The first is a high-intensity band in the ultraviolet region, attributed to the π → π* transition of the conjugated system, and the second is a lower-intensity band in the visible region, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms of the azo group. researchgate.netlibretexts.org The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents on the phenyl rings and the solvent polarity. youtube.com For instance, extending the conjugation of the π-system generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. libretexts.orgyoutube.com

The introduction of an aldehyde group at the 4-position of the phenylazo moiety, as in this compound, can influence the electronic transitions. The aldehyde group can act as an electron-withdrawing group, potentially affecting the energy levels of the molecular orbitals and thus the absorption maxima. The table below summarizes typical UV-Vis absorption data for azobenzene derivatives, providing a reference for the expected spectral characteristics of this compound.

Table 1: Representative UV-Vis Absorption Data for Azobenzene Derivatives

| Compound | Solvent | λmax (π → π*) (nm) | ε (M⁻¹cm⁻¹) | λmax (n → π*) (nm) | ε (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|---|---|

| trans-Azobenzene | Methanol (B129727) | ~320 | ~21,000 | ~440 | ~400 | rsc.org |

| 4-(Phenylazo)benzoyl chloride | THF | ~330 | N/A | ~440 | N/A | researchgate.net |

| 4-Methyl-3-penten-2-one | N/A | 236 | N/A | 314 | N/A | libretexts.org |

Note: The data presented are representative values from the literature for similar structures. The exact values for this compound may vary.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, azobenzene and its simple derivatives, including this compound, are generally considered non-fluorescent or exhibit very weak fluorescence. rsc.orgnih.gov This is primarily due to the highly efficient trans-cis photoisomerization process that occurs upon photoexcitation. nih.gov The absorbed energy is rapidly dissipated through this conformational change, preventing significant fluorescence emission.

However, the fluorescence of azobenzene derivatives can be induced or enhanced by modifying their chemical structure to restrict this photoisomerization pathway. rsc.orgnih.gov Strategies to achieve this include:

Introduction of Sterically Bulky Groups: Incorporating large substituents near the azo group can sterically hinder the trans-cis isomerization, leading to an increase in fluorescence quantum yield.

Formation of Coordination Complexes: Complexation with metal ions or other molecules can rigidify the structure and limit the conformational freedom required for isomerization.

Aggregation-Induced Emission (AIE): In some cases, the aggregation of azobenzene derivatives in poor solvents or the solid state can restrict intramolecular rotations and vibrations, opening up a radiative decay channel and leading to enhanced fluorescence. nih.gov

Substitution with specific functional groups: The introduction of certain functional groups, such as boryl groups, has been shown to induce strong fluorescence in azobenzene derivatives. rsc.orgnih.gov For example, 2-borylazobenzenes can exhibit intense green, yellow, or orange fluorescence. nih.gov

The study of fluorescent azobenzene derivatives is an active area of research, with potential applications in chemical sensors, biological imaging, and smart materials. rsc.org The table below highlights the fluorescence properties of some modified azobenzene derivatives.

Table 2: Fluorescence Properties of Selected Azobenzene Derivatives

| Compound Type | Key Structural Feature | Observed Fluorescence | Rationale | Reference |

|---|---|---|---|---|

| Simple Azobenzenes | Unsubstituted or simply substituted | Generally non-fluorescent | Efficient trans-cis isomerization | rsc.orgnih.gov |

| 2-Borylazobenzenes | Intramolecular N-B interaction | Intense fluorescence | Restriction of isomerization and altered electronic structure | rsc.orgnih.gov |

| Aggregated Azobenzenes | π-π stacking in aggregates | Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is suitable for the analysis of volatile and thermally stable compounds. thermofisher.com While direct analysis of this compound by GC-MS might be challenging due to its relatively high molecular weight and potential for thermal degradation, analysis of related, more volatile benzaldehyde derivatives is common. orientjchem.orgresearchgate.net

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of specific bonds. The fragmentation pattern can provide valuable structural information. The table below lists some of the expected fragment ions for this compound based on its structure.

Table 3: Predicted GC-MS Fragmentation for this compound

| Ion | m/z (Nominal Mass) | Structure/Identity |

|---|---|---|

| [C₁₃H₁₀N₂O]⁺ | 210 | Molecular Ion (M⁺) |

| [C₁₃H₉N₂]⁺ | 193 | [M-CHO]⁺ |

| [C₆H₅N₂]⁺ | 105 | Phenyl diazenyl cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways. Actual results may vary depending on the instrument and conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. measurlabs.comnih.gov This high accuracy allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.gov Unlike nominal mass measurements from standard MS, which provide integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas (isobars). researchgate.net

For this compound, HRMS would be used to confirm its molecular formula (C₁₃H₁₀N₂O) by comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass. This is a crucial step in the definitive identification of a compound. nih.gov HRMS can be coupled with various ionization techniques and separation methods, including liquid chromatography (LC-HRMS), which is often more suitable for less volatile compounds like this compound.

The high resolution of HRMS also applies to the fragment ions, aiding in the elucidation of the fragmentation pathway and confirming the structure of the molecule. The table below shows the calculated exact masses for this compound and its predicted key fragment ions.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) | Identity |

|---|---|---|

| C₁₃H₁₀N₂O | 210.0793 | Molecular Ion (M⁺) |

| C₁₃H₉N₂ | 193.0766 | [M-CHO]⁺ |

| C₆H₅N₂ | 105.0453 | Phenyl diazenyl cation |

| C₇H₅O | 105.0340 | Benzoyl cation |

Note: The exact masses are calculated based on the most abundant isotopes of each element.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. acs.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise location of each atom in the molecule, as well as how the molecules are packed together in the crystal lattice. mdpi.comnih.gov

For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular conformation and intermolecular interactions. Key structural parameters that can be obtained include:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Torsion angles: These describe the conformation of the molecule, such as the planarity of the phenyl rings and the geometry around the azo bond. For example, the C-N=N-C torsion angle is a key parameter that distinguishes between the trans and cis isomers of azobenzene. acs.org

Crystal system and space group: These describe the symmetry of the crystal lattice.

Intermolecular interactions: The analysis of the crystal packing can reveal the presence of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which play a crucial role in the solid-state properties of the material. researchgate.net

Table 5: Typical Crystallographic Data for Azobenzene Derivatives

| Parameter | Typical Value/Description | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell | mdpi.com |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements of the crystal | mdpi.com |

| C-N=N-C Torsion Angle (trans) | ~180° | Confirms the trans conformation of the azo group | acs.org |

| N=N Bond Length | ~1.25 Å | Characteristic of the azo double bond | wikipedia.org |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Azobenzene |

| trans-Azobenzene |

| cis-Azobenzene |

| 4-(Phenylazo)benzoyl chloride |

| 4-Methyl-3-penten-2-one |

| 4-Phenylazoaniline |

| 2-Borylazobenzene |

| Benzaldehyde |

| Phenyl diazenyl cation |

| Benzoyl cation |

| Phenyl cation |

Surface and Elemental Analysis Methods

The elemental composition and surface characteristics of this compound are determined using a suite of complementary analytical techniques.

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and provides a strong indication of its purity.

The analysis is performed using an automated CHNS analyzer, where a small, precisely weighed amount of the sample undergoes complete combustion in a high-oxygen environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector.

For this compound (C₁₃H₁₀N₂O), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. A comparison of the experimentally determined percentages with the calculated values is a critical checkpoint in the characterization process. Typically, for a pure compound, the experimental values are expected to be within ±0.4% of the theoretical values. thermofisher.com

Below is an interactive data table showing the theoretical and a placeholder for the experimental CHN analysis of this compound.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 74.27 | - |

| Hydrogen (H) | 4.79 | - |

| Nitrogen (N) | 13.32 | - |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS provides valuable information on the different chemical environments of carbon and nitrogen atoms. The binding energies of the core-level electrons are sensitive to the local chemical environment of the atom.

Carbon (C1s): The C1s spectrum of this compound is expected to show multiple peaks corresponding to the different types of carbon atoms present in the molecule. For instance, the carbon atoms in the phenyl rings (C-C, C-H) will have a different binding energy compared to the carbon atom of the aldehyde group (C=O).

Nitrogen (N1s): The N1s spectrum is particularly informative for the azo group (-N=N-). The two nitrogen atoms in the azo linkage are chemically equivalent in the symmetric trans-isomer and would be expected to produce a single, sharp peak in the N1s spectrum. Any deviation from this, such as peak broadening or the appearance of multiple peaks, could indicate the presence of different isomers (e.g., cis-isomer) or surface-adsorbed species.

High-resolution XPS studies on related azobenzene derivatives have shown distinct peaks for different nitrogen environments, which can be used as a reference for interpreting the spectra of this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, size, and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography of a sample. In the context of this compound, SEM would be employed to visualize the morphology of its crystals. This can reveal details about the crystal habit (e.g., needles, plates, prisms), the size distribution of the crystals, and the presence of any amorphous material or different crystalline phases. Understanding the crystal morphology is important as it can influence bulk properties such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can be used to observe the internal structure of materials. For derivatives of this compound that form self-assembled nanostructures, such as thin films or aggregates, TEM is an invaluable tool. It can reveal the arrangement of molecules within these assemblies and provide insights into their formation mechanisms.

While specific SEM and TEM micrographs for this compound were not found in the conducted searches, the application of these techniques is standard practice for the full characterization of crystalline organic materials. For instance, studies on other organic crystals have used SEM to reveal morphologies ranging from well-defined polyhedra to fibrous or dendritic structures, depending on the crystallization conditions. mdpi.com

Photochemistry and Photophysical Properties of 4 Phenylazobenzaldehyde Systems

Photoisomerization Mechanisms (E/Z Isomerism)

The hallmark of azobenzene-based systems is their ability to isomerize between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. studymind.co.ukcreative-chemistry.org.uk This transformation is driven by light and can be reversed either by another wavelength of light or by thermal relaxation. The process is governed by the restricted rotation around the nitrogen-nitrogen double bond (N=N). studymind.co.uk The E/Z notation is used to describe the stereochemistry, determined by assigning priorities to the substituents on each nitrogen of the azo linkage based on the Cahn-Ingold-Prelog (CIP) rules. chemguide.co.ukyoutube.com

The photoisomerization of azobenzene (B91143) derivatives like 4-Phenylazobenzaldehyde is a complex process whose exact mechanism has been a subject of considerable research and debate. chemrxiv.orgnih.govnih.gov The pathway for the light-induced trans-to-cis (E-to-Z) isomerization depends on which electronic excited state is populated. chemrxiv.orgnih.govresearchgate.net

The two lowest energy excited states involved are the S₁ state, which has nπ* character, and the S₂ state, which has ππ* character. nih.gov

Excitation to the S₁ (nπ) state:* Irradiation with visible light typically populates the S₁ state. The consensus is that isomerization from this state proceeds predominantly through a rotational mechanism . The molecule twists around the N=N bond, leading to a conical intersection with the ground state (S₀) potential energy surface. From this point, it can relax to either the cis or trans ground state. chemrxiv.orgnih.gov

Excitation to the S₂ (ππ) state:* Irradiation with UV light populates the higher-energy S₂ state. The subsequent isomerization is less efficient. nih.gov The proposed mechanisms are more varied. One pathway involves internal conversion from S₂ to S₁, followed by the rotational mechanism described above. chemrxiv.org Another proposed pathway involves an inversion mechanism , where one of the nitrogen atoms undergoes a change in hybridization, leading to a planar transition state before relaxing to the cis form. nih.govlongdom.org

Non-adiabatic dynamics simulations have shown that upon excitation to the ππ* state, an unreactive planar pathway can compete with the reactive twisting pathway, which helps explain the lower quantum yield for isomerization when using higher-energy UV light compared to visible light excitation. nih.gov The specific substituents on the phenyl rings can influence the energies of the excited states and the preferred isomerization pathway. chemrxiv.orgnih.gov

Table 1: Proposed Photoisomerization Pathways for Azobenzene Derivatives

| Excited State | Typical Excitation | Proposed Mechanism(s) | Key Characteristics |

|---|---|---|---|

| S₁ (nπ)* | Visible Light (~430 nm) nih.gov | Rotation chemrxiv.orgnih.gov | The molecule twists around the N=N double bond. Generally associated with a higher isomerization quantum yield. nih.gov |

Once the metastable cis (Z) isomer is formed, it can thermally relax back to the more stable trans (E) isomer in the dark. The kinetics of this process are highly dependent on the molecular structure and the surrounding environment, particularly the solvent polarity. longdom.org

For push-pull azobenzenes, such as 4-anilino-4'-nitroazobenzene, which shares electronic characteristics with derivatives of this compound, the rate of thermal cis-to-trans isomerization increases significantly in more polar solvents. This observation supports a rotational mechanism for the thermal isomerization, which proceeds through a polar transition state that is stabilized by polar solvents. This stabilization leads to a lower activation energy (Ea) for the isomerization process. longdom.org

In a study on 4-anilino-4'-nitroazobenzene, the rate constant for thermal relaxation was found to be over 25 times faster in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO) compared to the nonpolar solvent n-hexane. longdom.org This demonstrates the profound influence of solute-solvent interactions on the kinetics.

Table 2: Solvent Effect on Thermal Isomerization Kinetics of 4-Anilino-4'-nitroazobenzene at 298 K

| Solvent | Polarity Index | Rate Constant (k) / s⁻¹ | Half-life (t₁/₂) / s | Activation Energy (Ea) / kJ mol⁻¹ |

|---|---|---|---|---|

| n-Hexane | 0.1 | 0.0019 | 364.7 | 70.4 |

| Toluene | 2.4 | 0.0034 | 203.8 | 65.5 |

| Dichloromethane | 3.1 | 0.0116 | 59.7 | 64.9 |

| Acetone | 5.1 | 0.0210 | 33.0 | 60.1 |

| Acetonitrile | 5.8 | 0.0354 | 19.6 | 58.7 |

| DMSO | 7.2 | 0.0500 | 13.9 | 57.8 |

Data synthesized from research on 4-anilino-4'-nitroazobenzene, a compound with similar electronic properties to some this compound derivatives. longdom.org

Excited State Dynamics and Energy Transfer Processes

The absorption of a photon promotes this compound to an electronic excited state. The subsequent de-excitation processes, which include isomerization, fluorescence, and phosphorescence, are dictated by the properties of these excited states.

In the ground state, the electrons in a molecule are typically spin-paired in their orbitals, a configuration known as a singlet state (S₀). libretexts.org Upon photoexcitation, an electron is promoted to a higher energy orbital. If the spin of the promoted electron remains opposite to its former partner, the molecule is in an excited singlet state (S₁, S₂, etc.). If the spin of the promoted electron inverts to become parallel to its former partner, the molecule enters an excited triplet state (T₁). libretexts.org

The transition from an excited singlet state to a triplet state (S₁ → T₁) is called intersystem crossing (ISC). This process is formally spin-forbidden but can occur, especially in molecules containing heavy atoms or specific structural motifs. libretexts.org Conversely, the transition from a triplet state back to the ground singlet state (T₁ → S₀) is also spin-forbidden. libretexts.orgnih.gov

For azobenzene derivatives, ultrafast electronic relaxation from higher excited states (like S₂) populates the first singlet excited state (S₁). nih.gov From the S₁ state, the molecule can either decay back to the ground state (S₀) via internal conversion (a non-radiative process) or fluorescence (a radiative process), or it can undergo intersystem crossing to the T₁ state. nih.govrsc.org The triplet state is often implicated in the thermal isomerization of certain azobenzene derivatives, providing an alternative pathway to the conventional ground-state reaction. nih.gov The relative energies of the singlet and triplet states can be modulated by solvent polarity, which in turn affects the rates and efficiencies of processes like intersystem crossing. rsc.org

The efficiency of radiative decay from excited states is quantified by the quantum yield.

Fluorescence Quantum Yield (Φ_F): This is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. It represents the efficiency of radiative decay from an excited singlet state (S₁ → S₀). nist.gov

Phosphorescence Quantum Yield (Φ_P): This is the ratio of photons emitted as phosphorescence to the number of photons absorbed. It measures the efficiency of radiative decay from an excited triplet state (T₁ → S₀). nist.gov

For most azobenzene derivatives, the quantum yields for both fluorescence and phosphorescence are typically very low. researchgate.net This is because the non-radiative decay pathways, particularly the rapid E/Z isomerization and internal conversion, are extremely efficient and dominate the de-excitation process. The excited state lifetime is often in the femtosecond to picosecond range, leaving little time for the slower radiative processes of fluorescence (nanosecond timescale) and phosphorescence (microsecond to second timescale) to occur. rsc.org

However, modifying the molecular structure or restricting its ability to isomerize (e.g., in a rigid matrix) can enhance fluorescence. For instance, some heterocyclic derivatives can exhibit significant fluorescence with quantum yields reaching up to 90% when non-radiative pathways are suppressed. rsc.org For many organic photocatalysts, even if the triplet state is formed, its quantum yield can be negligible if the S₁ state lifetime is very short. nih.gov The aldehyde group in this compound could potentially influence these properties compared to the parent azobenzene.

Table 3: General Photophysical Properties of Azobenzene-type Systems

| Property | Typical Observation | Influencing Factors |

|---|---|---|

| S₁ Lifetime | Very short (fs to ps) rsc.org | Solvent polarity, molecular structure nih.govrsc.org |

| Fluorescence Quantum Yield (Φ_F) | Very low (<1%) | Suppressed by efficient photoisomerization. Can be increased by structural rigidity. rsc.org |

| Intersystem Crossing (ISC) Yield | Varies; can be a minor pathway nih.gov | Molecular structure, solvent polarity, presence of heavy atoms. rsc.org |

| Phosphorescence Quantum Yield (Φ_P) | Extremely low or non-existent at room temp. | Suppressed by efficient non-radiative decay from S₁ and T₁ states. researchgate.net |

Photochemical Reactions Triggered by Azo Chromophores

While E/Z isomerization is the most prominent photochemical reaction of the azo chromophore, it can also participate in or influence other light-induced transformations.

In some azo compounds, irradiation with UV light in the presence of an oxidizing agent can lead to photochemical cyclodehydrogenation . This reaction involves the formation of a new carbon-carbon bond between the two phenyl rings, leading to a fused aromatic system like benzo[c]cinnoline. This type of reaction is well-known for stilbenes and can occur in related azo systems. researchgate.net

Furthermore, the presence of the aldehyde group in this compound introduces another reactive center. Aldehydes themselves are photochemically active and can act as photoinitiators for various chemical transformations. beilstein-journals.org Upon excitation via an n→π* transition, an aldehyde can initiate reactions such as atom transfer radical additions (ATRA) or hydroacylations. beilstein-journals.org Therefore, it is plausible that upon irradiation, this compound could not only isomerize but also catalyze or participate in other photochemical reactions via its excited aldehyde functionality, potentially competing with the isomerization process of the azo group.

Photoinduced Cleavage and Rearrangement Reactions

While direct evidence for photoinduced cleavage and rearrangement reactions of this compound is scarce, the inherent reactivity of its constituent functional groups under photochemical conditions suggests potential pathways.

Photoinduced Cleavage: The energy absorbed from light can be sufficient to break chemical bonds within the molecule. In the context of this compound, the most likely bonds to undergo cleavage would be the C-N and N=N bonds of the azo group or bonds associated with the aldehyde functionality. For instance, visible light photocatalysis has been shown to cleave the N–N bonds of hydrazines and hydrazides under mild conditions, a reaction that could potentially be applicable to the azo linkage in this compound. nih.gov Such cleavage would lead to the formation of radical species that could subsequently react to form a variety of products.

Rearrangement Reactions: Photochemical rearrangements are common in organic molecules, often proceeding through excited state intermediates. msu.edubaranlab.org For this compound, potential rearrangements could involve the phenylazo group. For example, photochemical rearrangements of diarylethenes are known to proceed via 6π-electrocyclization to form functionalized phenanthrenes. rsc.org While the azobenzene core is different, the principle of photoinduced cyclization and rearrangement could be a plausible, yet unconfirmed, pathway for this molecule. Another possibility is a photo-induced migration of the phenyl group.

Mechanisms of Photodimerization and Photocycloaddition

The presence of the aldehyde and the aromatic rings in this compound suggests the possibility of photodimerization and photocycloaddition reactions, which are well-established photochemical transformations. nih.govbeilstein-journals.org

Photodimerization: This process involves the joining of two identical molecules upon photoexcitation. For this compound, this could occur through a [2+2] photocycloaddition of the aldehyde's carbonyl group with the C=C bond of the phenyl ring in another molecule, or potentially through the interaction of the azobenzene moieties. The irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light, for instance, promotes a [2+2]-photocycloaddition of the exocyclic C=C bonds to form dispirocyclobutanes. nih.gov

Photocycloaddition: This reaction involves the light-induced union of two different unsaturated molecules to form a cyclic adduct. The electronically excited aldehyde group of this compound could potentially undergo a Paternò–Büchi reaction with an alkene, a well-known photochemical [2+2] cycloaddition to form an oxetane. beilstein-journals.org Furthermore, the azobenzene unit itself can participate in photocycloaddition reactions.

Light-Responsive Behavior in Molecular Systems

The azobenzene unit is a renowned photochromic switch, and its incorporation into this compound imparts light-responsive behavior to the molecule.

Photo-Controlled Conformational Changes

The most well-documented photochemical process for azobenzene derivatives is the reversible trans-cis isomerization around the N=N double bond. The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. This isomerization can be reversed back to the trans form either by irradiation with visible light or thermally. This photo-controlled change in molecular geometry can be harnessed to modulate the properties of larger molecular systems or materials into which this compound might be incorporated. The significant change in shape and dipole moment between the trans and cis isomers allows for the remote control of various functions at the molecular level.

pH-Responsive Photochromism

Supramolecular Chemistry and Self Assembly with 4 Phenylazobenzaldehyde Derivatives

Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular science, involves the formation of unique complexes between a host molecule and a guest molecule or ion, held together by non-covalent interactions. wikipedia.org The design and synthesis of host molecules for the recognition of specific guests is a major area of research. rsc.org Derivatives of 4-phenylazobenzaldehyde have been incorporated into sophisticated host systems to achieve selective binding and controlled release of guest species, driven by the photoisomerization of the azobenzene (B91143) moiety.

Design of Receptors for Specific Chemical Species

The aldehyde functionality of this compound serves as a convenient anchor point for the construction of more complex receptor molecules. By chemically modifying this group, researchers can introduce binding sites tailored for specific chemical species. For instance, the azobenzene unit can be incorporated into macrocyclic structures like calixarenes or cyclodextrins, creating photoresponsive receptors. rsc.org The binding affinity of these receptors can be modulated by light, as the trans-to-cis isomerization of the azobenzene group alters the shape and size of the macrocyclic cavity. This principle has been used to design receptors for metal ions, anions, and small organic molecules. The recognition process often relies on a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. beilstein-journals.orgmdpi.com

Binding Interactions with Macrocyclic and Polymeric Hosts

Derivatives of this compound can also act as guest molecules, binding within the cavities of various macrocyclic and polymeric hosts. wikipedia.org Macrocycles such as cyclodextrins, cucurbiturils, and crown ethers are well-known for their ability to encapsulate guest molecules. wikipedia.orgnih.gov The phenyl and azobenzene groups of the derivative can be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, leading to the formation of stable inclusion complexes. nih.gov The binding is driven by favorable hydrophobic and van der Waals interactions.

Similarly, these derivatives can interact with polymeric hosts. rsc.org The interactions can range from simple surface adsorption to intercalation within the polymer matrix. nih.gov In some cases, specific binding motifs can be engineered into the polymer structure to enhance the affinity and selectivity for the azobenzene guest. These host-guest interactions with polymers can be harnessed for applications such as drug delivery, where the release of the guest molecule can be triggered by an external stimulus like light. nih.gov

Self-Assembly Principles and Controlled Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures, guided by non-covalent interactions. mdpi.com Derivatives of this compound are excellent candidates for self-assembly due to their anisotropic shape and the presence of multiple interaction sites. The resulting supramolecular architectures can range from discrete oligomers to extended polymers and gels. rsc.org

Formation of Supramolecular Polymers and Gels